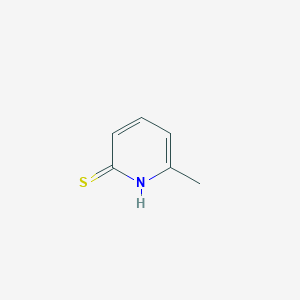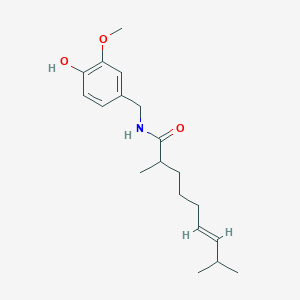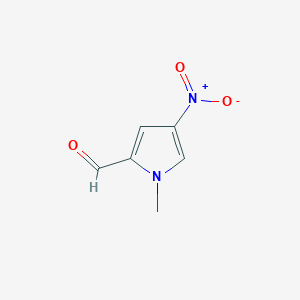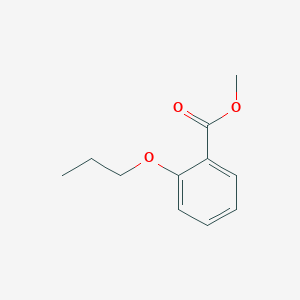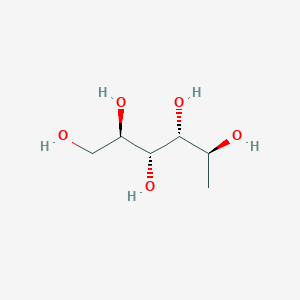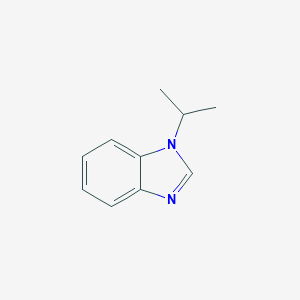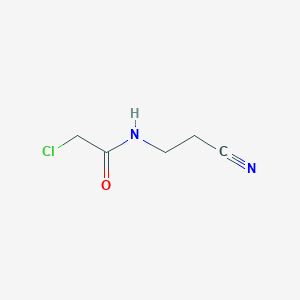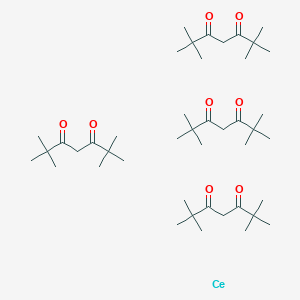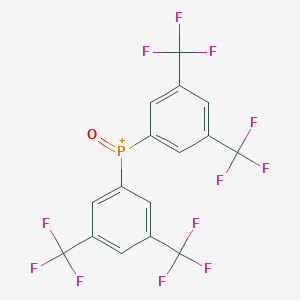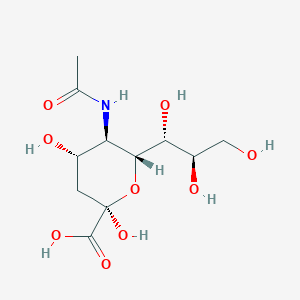
Beryllium trifluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium trifluoride (BeF3) is an inorganic compound that is widely used in scientific research. It is a colorless, odorless, and highly toxic compound that is commonly used as a source of beryllium in various chemical reactions. Beryllium trifluoride is a highly reactive compound that is used in the synthesis of various other compounds.
Mécanisme D'action
Beryllium trifluoride is a highly reactive compound that can react with various other compounds. It reacts with water to form hydrated beryllium trifluoride, which is a white crystalline solid. Beryllium trifluoride can also react with acids to form beryllium salts. The mechanism of action of beryllium trifluoride is not fully understood, but it is believed to be due to its ability to form strong bonds with other compounds.
Effets Biochimiques Et Physiologiques
Beryllium trifluoride is highly toxic and can cause various biochemical and physiological effects. It can cause irritation to the eyes, skin, and respiratory system. Long-term exposure to beryllium trifluoride can cause chronic beryllium disease, which is a lung disease that can be fatal. Beryllium trifluoride can also cause damage to the liver, kidneys, and central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Beryllium trifluoride is a highly reactive compound that is widely used in various laboratory experiments. Its advantages include its ability to react with various other compounds and its ability to form strong bonds. Its limitations include its toxicity and the need for special equipment and precautions when handling it.
Orientations Futures
There are many future directions for using beryllium trifluoride in scientific research. One possible direction is to use it in the production of new materials, such as semiconductors and superconductors. Another possible direction is to use it in the development of new drugs and therapies for various diseases. Additionally, beryllium trifluoride can be used in the nuclear industry for the production of nuclear fuels and in the development of new nuclear technologies.
Conclusion:
Beryllium trifluoride is a highly reactive compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Beryllium trifluoride is a highly toxic compound that requires special equipment and precautions when handling it. However, it has many potential uses in various fields of research and technology.
Méthodes De Synthèse
Beryllium trifluoride can be synthesized by reacting beryllium oxide (BeO) with hydrofluoric acid (HF) in the presence of water. The reaction can be represented as follows:
BeO + 3HF + H2O → Beryllium trifluoride•3H2O
The resulting compound is a hydrated form of beryllium trifluoride, which can be dehydrated by heating it to a high temperature. Another method for synthesizing beryllium trifluoride is by reacting beryllium metal with fluorine gas. This method is more dangerous and requires special equipment and precautions.
Applications De Recherche Scientifique
Beryllium trifluoride is widely used in scientific research as a source of beryllium in various chemical reactions. It is used in the synthesis of various other compounds, such as beryllium oxide, beryllium chloride, and beryllium nitrate. Beryllium trifluoride is also used in the production of nuclear fuels and in the nuclear industry.
Propriétés
Numéro CAS |
19181-26-1 |
|---|---|
Nom du produit |
Beryllium trifluoride |
Formule moléculaire |
BeF3- |
Poids moléculaire |
66.007393 g/mol |
Nom IUPAC |
beryllium;trifluoride |
InChI |
InChI=1S/Be.3FH/h;3*1H/q+2;;;/p-3 |
Clé InChI |
OGIAHMCCNXDTIE-UHFFFAOYSA-K |
SMILES |
[Be+2].[F-].[F-].[F-] |
SMILES canonique |
[Be+2].[F-].[F-].[F-] |
Synonymes |
Be-F3 beryllium trifluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
